2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-METHYL-5-NITROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes nitro groups and an isoindole core
Preparation Methods
The synthesis of 2-(2-METHYL-5-NITROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nitrophenyl and nitrophenoxy intermediates, followed by their coupling under specific conditions to form the final isoindole structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Common reagents used in these reactions include hydrogen gas, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-METHYL-5-NITROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which 2-(2-METHYL-5-NITROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the isoindole core can interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other nitrophenyl and nitrophenoxy derivatives, as well as isoindole-based molecules. What sets 2-(2-METHYL-5-NITROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13N3O7 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(2-methyl-5-nitrophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13N3O7/c1-12-2-3-14(24(29)30)10-19(12)22-20(25)17-9-8-16(11-18(17)21(22)26)31-15-6-4-13(5-7-15)23(27)28/h2-11H,1H3 |
InChI Key |
KYCJPAZRHFCYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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